

Application Notes and Protocols for Casting DEGDN-Based Propellant Grains

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Compound of Interest

Compound Name: Diethylene glycol dinitrate

Cat. No.: B1584477

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Disclaimer: The following information is intended for educational and informational purposes for researchers and scientists in controlled laboratory settings. **Diethylene glycol dinitrate** (DEGDN) and propellant formulations are energetic materials that pose severe explosion, fire, and toxicity hazards.[1][2][3] All operations must be conducted by trained personnel in facilities specifically designed for handling explosives, adhering to all applicable safety regulations and standards.[1][2]

Introduction

Diethylene glycol dinitrate (DEGDN) is an energetic plasticizer used in the formulation of solid propellants, particularly in double-base or composite modified double-base systems.[4][5][6] It serves as a less sensitive and more stable alternative to nitroglycerin (NG), enhancing the safety and ease of handling during the propellant manufacturing process.[6][7] DEGDN is a colorless, oily liquid that, when combined with binders like nitrocellulose (NC), forms a colloid or matrix for solid oxidizers and metallic fuels.[4][8] The casting process is a critical step in manufacturing propellant grains, as it largely determines the final grain's geometry, density, and mechanical properties, which in turn affect its ballistic performance.[9][10]

This document outlines the general methods and protocols for casting DEGDN-based propellant grains, with a strong emphasis on safety procedures.

Critical Safety Protocols

Handling DEGDN and its propellant mixtures requires strict adherence to safety protocols to mitigate the risk of accidental initiation and exposure.

2.1 Hazard Summary

- **Explosion Hazard:** DEGDN is a sensitive explosive that can be initiated by shock, impact, friction, heat, or static discharge.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Fire Hazard:** The material is flammable and can ignite combustibles. Fires involving DEGDN produce poisonous gases, including nitrogen oxides.[\[3\]](#)
- **Toxicity:** DEGDN is toxic and can be absorbed through skin contact, inhalation, or ingestion. [\[6\]](#)[\[11\]](#) Exposure can affect the cardiovascular system, leading to headaches, dizziness, a drop in blood pressure, and methemoglobinemia (a condition where the skin and lips turn blue).[\[3\]](#)[\[11\]](#)

2.2 Personal Protective Equipment (PPE)

- **Eye Protection:** Chemical safety goggles or a face shield are mandatory.[\[1\]](#)
- **Hand Protection:** Use compatible protective gloves. Note that DEGDN may be absorbed by some types of rubber.[\[1\]](#)
- **Body Protection:** Wear complete protective clothing. Contaminated clothing should be removed immediately and washed thoroughly before reuse.[\[1\]](#)[\[11\]](#)
- **Respiratory Protection:** Use ventilation, local exhaust, or breathing protection, especially in enclosed spaces.[\[11\]](#)

2.3 Handling and Storage

- All operations should be performed by trained personnel in a well-ventilated area designed for processing explosives.[\[2\]](#)
- Use only non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[\[1\]](#)[\[2\]](#)
- Keep DEGDN away from heat, sparks, open flames, and hot surfaces.[\[1\]](#)

- Store in a cool, fireproof, separate building away from incompatible materials like acids and oxidizers.[3][11]
- In case of spills, evacuate the area. Absorb the liquid with sand or an inert absorbent and dispose of it according to local regulations. Do not allow it to enter drains or waterways.[11]

General Methods for Propellant Grain Casting

The selection of a casting method depends primarily on the viscosity of the propellant slurry, the complexity of the grain geometry, and the required production rate.[12]

3.1 Slurry Casting (for Cast Double-Base Propellants) This technique is often used for cast double-base (CDB) propellants. It involves the preparation of a casting powder (e.g., nitrocellulose grains) and an energetic liquid plasticizer (the casting liquid, containing DEGDN). [5] The process generally involves filling a mold with the casting powder and then introducing the casting liquid, which permeates the powder bed. The entire assembly is then cured.[5]

3.2 Vacuum Casting Conventional vacuum casting is suitable for propellant slurries with low viscosity (typically <16 kPa).[12] The process involves pouring the propellant slurry into a mold under vacuum. The vacuum helps to remove entrapped air and volatile components from the slurry, which is crucial for producing a void-free grain.[10] This method is generally limited to grains with simple geometries and is not ideal for highly viscous mixes.[12]

3.3 Pressure Casting Pressure casting is employed for highly viscous propellant slurries (e.g., >50 kPa), which are common in formulations with high solid loading for enhanced performance. [12][13] In this method, the propellant slurry is transferred into the motor casing or mold under pressure, often using nitrogen or air.[12] This technique is well-suited for casting complex grain geometries and can accommodate propellants with higher burn rates and improved mechanical properties.[12][13]

Experimental Protocols (Generalized)

The following protocols are generalized representations of the steps involved in casting a DEGDN-based composite propellant grain. All parameters must be optimized for the specific formulation and equipment used.

4.1 Protocol 1: Propellant Slurry Preparation

- **Binder Preparation:** In a planetary mixer, add the liquid polymer (e.g., HTPB), the energetic plasticizer (DEGDN), and any other liquid additives like bonding agents or antioxidants.
- **Pre-Mixing:** Mix the liquid components at a controlled temperature (e.g., 50-60°C) for a predetermined time (e.g., 15-30 minutes) to ensure a homogenous liquid phase.[\[14\]](#)
- **Solid Ingredient Addition:** Gradually add the solid ingredients (e.g., ammonium perchlorate, aluminum powder) to the liquid mixture while mixing continues. The order and rate of addition should be carefully controlled to ensure proper wetting of the solid particles by the binder.
- **Vacuum Mixing:** Once all ingredients are added, continue mixing under a vacuum (e.g., <5 mmHg). This critical step removes trapped air and dissolved gases from the slurry, which prevents voids in the cured grain.[\[10\]](#) The duration of vacuum mixing can range from 1 to 3 hours, depending on the batch size and slurry viscosity.
- **Curing Agent Addition:** Reduce the mixer temperature (e.g., to 40°C). Add the curing agent (e.g., isocyanate) and continue mixing under vacuum for a final, shorter period (e.g., 30-45 minutes) to ensure uniform distribution.[\[13\]](#) The time from this point until the propellant is cast is known as the "pot life."[\[12\]](#)

4.2 Protocol 2: Casting the Propellant Grain (Pressure Casting Example)

- **Mold Preparation:** Ensure the motor casing or mold, including any mandrels for shaping the core, is clean and has been treated with a mold release agent to prevent the propellant from bonding to its surfaces.
- **Slurry Transfer:** Transfer the prepared propellant slurry from the mixer to the casting equipment.
- **Casting:** Inject the slurry into the bottom of the vertically oriented mold using controlled gas pressure (e.g., nitrogen).[\[12\]](#) The injection rate must be carefully managed to avoid air entrapment and ensure the slurry flows evenly, filling the entire mold cavity. For complex grains, a vibrator may be used to facilitate the flow of the gel.[\[15\]](#)
- **Filling Confirmation:** Continue injecting until the slurry is visible in the overflow reservoir at the top of the mold, indicating a complete fill.

4.3 Protocol 3: Curing the Propellant Grain

- Initial Cure (Ambient): Allow the cast grain to cure at ambient temperature for a period (e.g., 48 hours) to allow for initial polymerization and solidification.[5]
- Elevated Temperature Cure: Transfer the cast motor or mold to a curing oven. Cure at an elevated temperature for an extended period. A typical curing cycle might be 96-120 hours at 60-65°C.[5] The precise temperature and duration are critical for achieving the desired mechanical properties in the final grain.
- Cooling: After curing is complete, cool the grain down to ambient temperature slowly and uniformly to prevent internal stresses and cracking.
- De-molding: Once cooled, carefully remove the mandrel and any other tooling from the propellant grain. The grain is now ready for final inspection and machining if required.

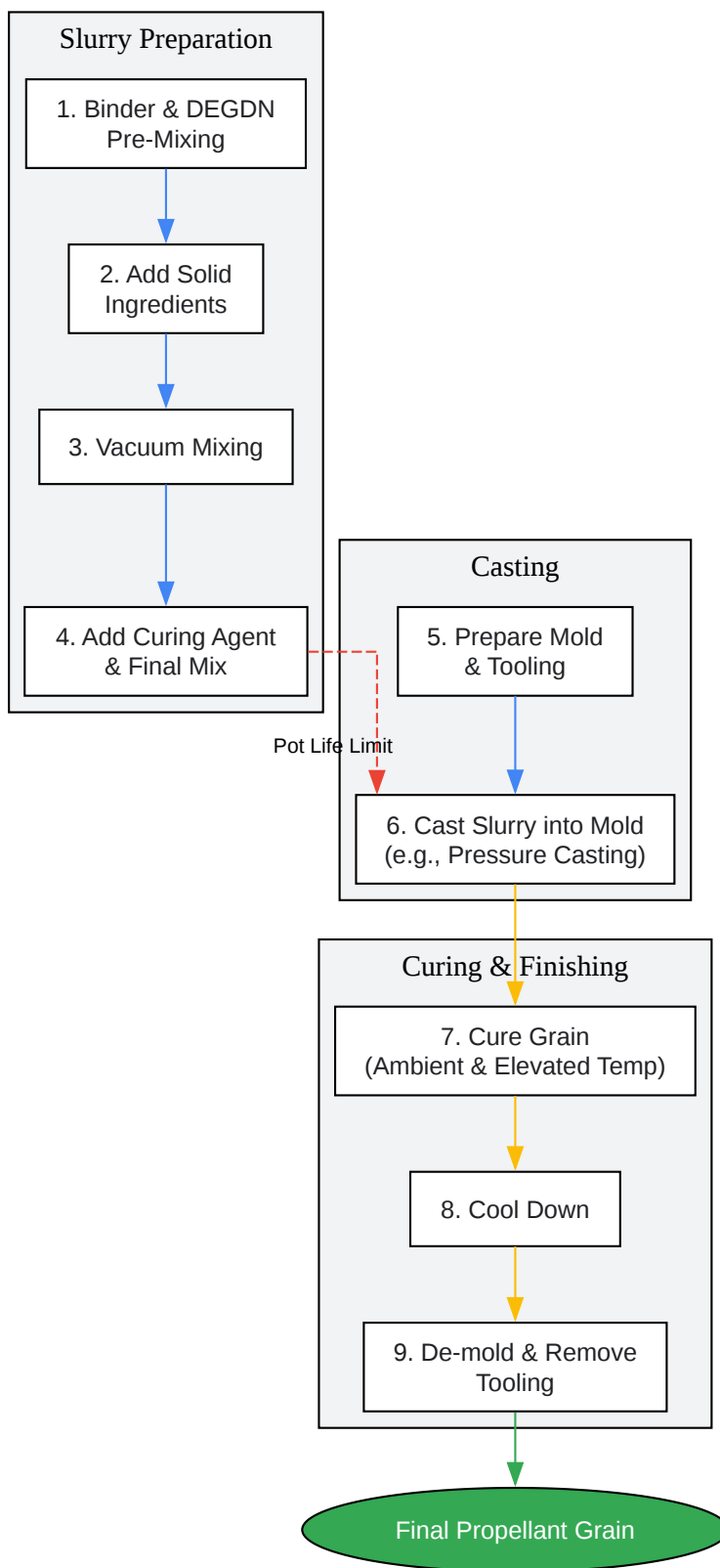
Data Presentation

The table below summarizes typical processing parameters for composite propellants, which can serve as a starting point for DEGDN-based formulations.

Parameter	Value	Casting Method	Reference
Formulation Components			
Hydroxyl-terminated polybutadiene (HTPB)	~10-15%	Slurry/Pressure Cast	[13][14]
Ammonium Perchlorate (AP)	~65-70%	Slurry/Pressure Cast	[13]
Aluminum Powder	~15-20%	Slurry/Pressure Cast	[13]
DEGDN (as plasticizer)	Varies	Slurry/Pressure Cast	[4][7]
Curing Agent (e.g., TDI, IPDI)	Varies	Slurry/Pressure Cast	[13][14]
Processing Parameters			
Mixing Temperature	40 - 60°C	Slurry/Pressure Cast	[13][14]
End of Mix Viscosity (Low)	< 16 kP	Vacuum Casting	[12]
End of Mix Viscosity (High)	> 50 kP	Pressure Casting	[12]
Curing Time	48h (ambient) + 96-120h (elevated)	Slurry Cast	[5]
Curing Temperature	60 - 65°C	Slurry Cast	[5]

Visualization

The following diagram illustrates the generalized workflow for casting DEGDN-based propellant grains.



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